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Introduction:

EntA, formally known as 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, is a key enzyme

in the biosynthesis of the siderophore enterobactin in Escherichia coli and other bacteria.[1][2]

[3] Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to

scavenge iron from the environment. The biosynthesis of enterobactin is crucial for bacterial

survival in iron-limited conditions, making the enzymes in this pathway, including EntA,

potential targets for the development of novel antimicrobial agents. EntA catalyzes the NAD+-

dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate.[1][3] This

application note provides a detailed protocol for the expression of recombinant EntA

dehydrogenase in E. coli and its subsequent purification to homogeneity.

Enterobactin Biosynthesis Pathway:

The synthesis of the iron-chelating molecule enterobactin from chorismate involves a series of

enzymatic reactions. EntA is part of the initial steps that produce the 2,3-dihydroxybenzoate

(DHB) precursor. The pathway highlights the central role of EntA in producing a key building

block of enterobactin.
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Caption: Simplified overview of the Enterobactin biosynthesis pathway highlighting the role of

EntA.

Experimental Protocols
This section details the methodologies for the expression and purification of recombinant EntA

dehydrogenase. The protocol is based on common practices for the expression of recombinant

proteins in E. coli and purification of dehydrogenases.

1. Gene Cloning and Expression Vector Construction

The entA gene from E. coli K-12 is amplified using polymerase chain reaction (PCR). The

primers are designed to incorporate restriction sites (e.g., NdeI and XhoI) for cloning into a

suitable expression vector, such as the pET-28a(+) vector, which allows for the expression of

an N-terminal hexahistidine (His6)-tagged protein.

2. Expression of Recombinant EntA Dehydrogenase

Host Strain:E. coli BL21(DE3) is a commonly used strain for protein expression from pET

vectors.[4][5]

Culture Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g.,

kanamycin for pET-28a(+)).

Induction: Protein expression is induced by the addition of isopropyl β-D-1-

thiogalactopyranoside (IPTG). Optimal induction conditions (IPTG concentration,

temperature, and induction time) may need to be determined empirically.

Protocol:

Transform the pET-28a(+)-entA plasmid into competent E. coli BL21(DE3) cells.
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Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate

overnight at 37°C.

Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C

with shaking (200 rpm).

Inoculate 1 L of LB broth with the overnight culture to an initial optical density at 600 nm

(OD600) of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to incubate the culture at a reduced temperature, for instance, 18-25°C, for 16-20

hours to enhance protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C until further use.

3. Purification of Recombinant EntA Dehydrogenase

The purification protocol involves cell lysis followed by a two-step chromatography process:

Immobilized Metal Affinity Chromatography (IMAC) and Size-Exclusion Chromatography

(SEC).

Buffers Required:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl.

Protocol:

Step 1: Cell Lysis
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Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

Step 2: Immobilized Metal Affinity Chromatography (IMAC)

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His6-tagged EntA protein with Elution Buffer.

Collect fractions and monitor the protein concentration by measuring the absorbance at 280

nm.

Analyze the fractions by SDS-PAGE to identify those containing the purified EntA.

Step 3: Size-Exclusion Chromatography (SEC)

Pool the fractions containing EntA from the IMAC step and concentrate them using an

appropriate centrifugal filter device.

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.

Load the concentrated protein sample onto the column.

Elute the protein with SEC Buffer. EntA is expected to elute as a tetramer.

Collect fractions and analyze by SDS-PAGE for purity.

Pool the pure fractions, determine the protein concentration, and store at -80°C.

Experimental Workflow for EntA Purification:
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Caption: Workflow for the expression and purification of recombinant EntA dehydrogenase.
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Data Presentation
The following tables summarize representative quantitative data that can be expected from the

purification of EntA dehydrogenase based on typical yields for other dehydrogenases

expressed in E. coli.

Table 1: Purification of EntA Dehydrogenase (Representative Data)

Purification
Step

Total
Protein
(mg)

Total
Activity
(Units)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Lysate 500 1000 2.0 100 1

Ni-NTA

Affinity Eluate
25 800 32.0 80 16

Size-

Exclusion

Pool

15 600 40.0 60 20

Note: These values are illustrative and may vary depending on the specific experimental

conditions.

Table 2: Characterization of Purified EntA Dehydrogenase
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Parameter Value Reference/Method

Molecular Weight (monomer) ~26 kDa
Calculated from amino acid

sequence/SDS-PAGE

Oligomeric State Tetramer

Size-Exclusion

Chromatography, Analytical

Ultracentrifugation[6]

Purity >95% SDS-PAGE, Densitometry

Typical Yield 10-20 mg/L of culture
Based on similar recombinant

dehydrogenase purifications[7]

Optimal pH for Activity ~8.5 - 9.5 Enzymatic Assay

Cofactor NAD+ [3]

Concluding Remarks
The protocols outlined in this application note provide a robust framework for the successful

expression and purification of active EntA dehydrogenase. The availability of highly pure and

active enzyme is essential for detailed biochemical and structural studies, as well as for high-

throughput screening of potential inhibitors. These efforts can significantly contribute to the

development of novel therapeutics targeting bacterial iron acquisition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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